molecular formula C8H14ClF2N B2919559 2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride CAS No. 2377033-38-8

2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride

Cat. No.: B2919559
CAS No.: 2377033-38-8
M. Wt: 197.65
InChI Key: BVMIUDNFKCQCMF-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. Its unique structure, characterized by a spirocyclic framework and the presence of difluoromethyl and amine groups, makes it an interesting compound for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethylating agents under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where the difluoromethyl or amine groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and binding affinity to target molecules, while the amine group can participate in hydrogen bonding and other interactions. These properties contribute to its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride
  • 2-(Chloromethyl)spiro[3.3]heptan-2-amine;hydrochloride
  • 2-(Bromomethyl)spiro[3.3]heptan-2-amine;hydrochloride

Uniqueness

2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-6(10)8(11)4-7(5-8)2-1-3-7;/h6H,1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMIUDNFKCQCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377033-38-8
Record name 2-(difluoromethyl)spiro[3.3]heptan-2-amine hydrochloride
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